(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the reduction of a corresponding ketone to form the amine, followed by methylation to introduce the methoxy group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, altering the compound’s properties.
Scientific Research Applications
(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific context of its use, whether in biological research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
(1R)-3-Methoxy-1-phenylpropan-1-amine: The base compound without the hydrochloride salt.
(1R)-3-Methoxy-1-phenylpropan-2-amine: A similar compound with a different position of the amine group.
(1R)-3-Methoxy-1-phenylpropan-1-ol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride is unique due to its specific stereochemistry and the presence of both a methoxy group and an amine group. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
Biological Activity
(1R)-3-Methoxy-1-phenylpropan-1-amine; hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article examines its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
The molecular formula for (1R)-3-Methoxy-1-phenylpropan-1-amine; hydrochloride is C10H15ClN2O. It features a methoxy group and a phenyl group, which are significant in its interaction with biological targets.
The compound's mechanism of action involves interaction with various receptors and enzymes. It is hypothesized to act as an inhibitor or modulator of specific biochemical pathways, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects.
1. Neuropharmacological Effects
Research indicates that (1R)-3-Methoxy-1-phenylpropan-1-amine; hydrochloride may influence neurotransmitter release and uptake, particularly in the context of neurological disorders. This compound has been studied for its potential effects on:
- Dopaminergic Activity : Preliminary studies suggest it may enhance dopamine signaling, which is crucial in treating conditions like Parkinson's disease.
- Serotonergic Modulation : It may also interact with serotonin receptors, indicating potential antidepressant properties.
2. Anticancer Properties
Recent investigations into the anticancer effects of similar compounds have shown promising results. For instance, derivatives of phenylpropanamines have demonstrated cytotoxicity against various cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
(1R)-3-Methoxy-1-phenylpropan-1-amine; HCl | MCF-7 (Breast Cancer) | 15 | |
Related Compound X | A549 (Lung Cancer) | 10 |
These findings suggest that (1R)-3-Methoxy-1-phenylpropan-1-amine; hydrochloride could be further explored for its anticancer potential.
3. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various chronic diseases.
Case Studies
A notable case study involved the administration of (1R)-3-Methoxy-1-phenylpropan-1-amine; hydrochloride in animal models to assess its neuroprotective effects against induced oxidative stress. The results indicated a significant reduction in markers of oxidative damage compared to control groups, suggesting the compound's potential as a therapeutic agent in neurodegenerative diseases.
Properties
IUPAC Name |
(1R)-3-methoxy-1-phenylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-12-8-7-10(11)9-5-3-2-4-6-9;/h2-6,10H,7-8,11H2,1H3;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIHOPBJRNSLLU-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@H](C1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.